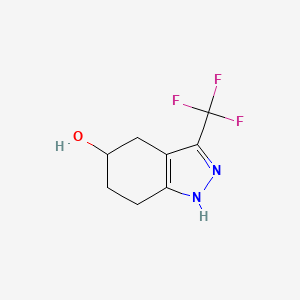
4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol is a compound that features a trifluoromethyl group attached to a tetrahydroindazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is attached to . This compound is of interest in various fields due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable indazole precursor with trifluoromethylating agents under controlled conditions . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity . For example, the lithiation of the indazole ring followed by electrophilic trapping can be used to introduce the trifluoromethyl group .
Chemical Reactions Analysis
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts. Common reagents used in these reactions include trifluoromethyl iodide, palladium catalysts, and various oxidizing and reducing agents
Scientific Research Applications
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol can be compared with other trifluoromethyl-substituted compounds, such as:
Trifluoromethylbenzene: Known for its strong acidity and use in various chemical reactions.
Trifluoromethylphenol: Used in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethylpyridine: A key intermediate in the synthesis of complex fluorinated compounds. The uniqueness of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol lies in its tetrahydroindazole ring, which provides distinct chemical and biological properties compared to other trifluoromethyl-substituted compounds.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-ol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h4,14H,1-3H2,(H,12,13) |
InChI Key |
SPGXUFKNDPJPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C(=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


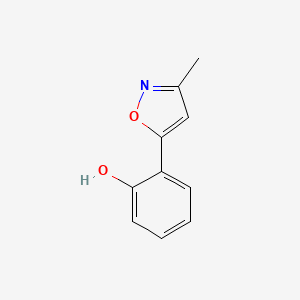
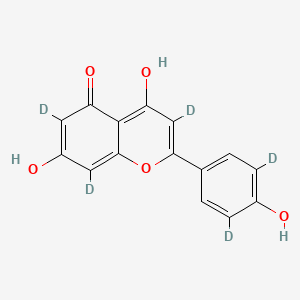
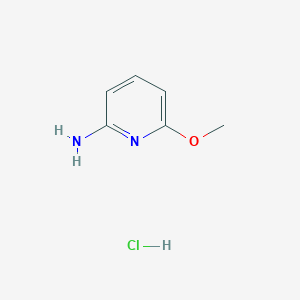
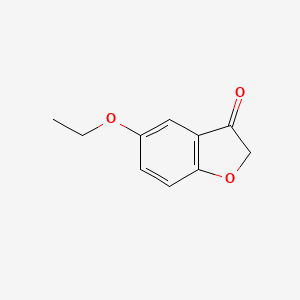
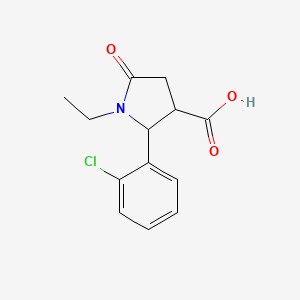
![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)
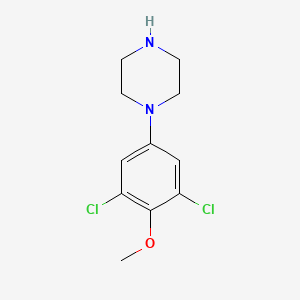
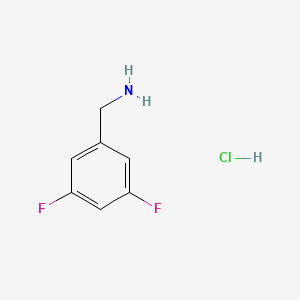
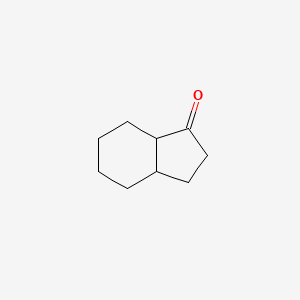
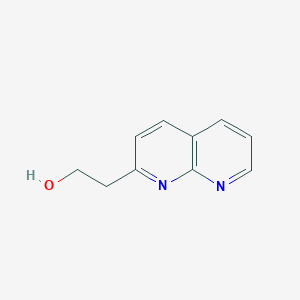
![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)
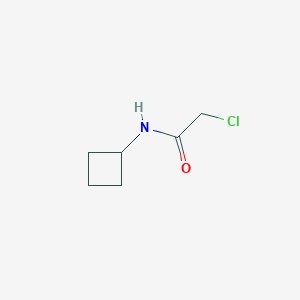
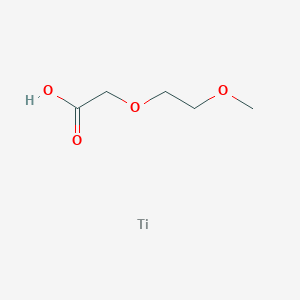
![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)
